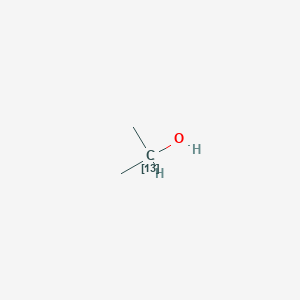
Unii-5sof5ZD0HY
Overview
Description
Unii-5sof5ZD0HY, also known as 2,5-dimethoxy-4-chloroamphetamine (DOC), is a psychoactive drug that belongs to the amphetamine class. It was first synthesized in the 1970s by Alexander Shulgin, a renowned American pharmacologist and chemist. DOC is a potent hallucinogen that is known for its long-lasting effects and intense visual and auditory hallucinations. It is a Schedule I controlled substance in the United States and is illegal in many other countries.
Mechanism Of Action
The exact mechanism of action of DOC is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. Specifically, it is thought to activate the 5-HT2A receptor, which is known to play a key role in the hallucinogenic effects of many psychoactive substances. It may also affect other neurotransmitter systems, such as dopamine and norepinephrine, but more research is needed to fully understand its effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of DOC are complex and varied. It can cause changes in perception, cognition, mood, and behavior, and can produce a range of physical effects such as increased heart rate, blood pressure, and body temperature. It can also cause changes in brain activity, particularly in areas involved in sensory processing and emotion regulation.
Advantages And Limitations For Lab Experiments
DOC has several advantages for use in lab experiments. It is a potent and long-lasting hallucinogen, which makes it useful for studying the neural mechanisms of perception and cognition. It is also relatively easy to synthesize and can be obtained in pure form, which allows for precise dosing and control in experiments. However, there are also several limitations to its use. It is a controlled substance, which makes it difficult to obtain and use legally. It can also produce unpredictable and potentially dangerous effects, particularly at higher doses.
Future Directions
There are several potential future directions for research on DOC and other hallucinogens. One area of interest is the use of these substances in psychotherapy, particularly for the treatment of anxiety, depression, and other mental health conditions. Another area of interest is the study of the neural mechanisms of perception and cognition, which may lead to a better understanding of how the brain processes sensory information and generates subjective experience. Finally, there is also interest in developing new psychoactive substances that have similar effects to DOC but with fewer side effects and risks.
Scientific Research Applications
DOC has been studied extensively for its psychoactive effects and potential therapeutic applications. It has been used in animal studies to investigate the mechanisms of action of hallucinogens and to explore the neural pathways involved in perception and cognition. In addition, it has been used in human studies to investigate the subjective effects of hallucinogens and their potential use in psychotherapy.
properties
IUPAC Name |
(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24-,25+,26-,27-,28+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBNHCUPKIYDM-CRQFQJQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5Sof5ZD0HY | |
CAS RN |
216309-44-3 | |
| Record name | (5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1beta,3beta-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216309443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z,7E,22E)-9,10-SECOERGOSTA-5,7,10(19),22-TETRAENE-1.BETA.,3.BETA.-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SOF5ZD0HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,1':3',1'':3'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, 5',5''-bis(4-carboxyphenyl)-4'',6'-dihydroxy-](/img/structure/B3325493.png)



![2-Iodofuro[3,2-c]pyridin-4-amine](/img/structure/B3325535.png)
![4-Aminofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B3325538.png)


![6-Bromo-4-methoxythieno[3,2-d]pyrimidine](/img/structure/B3325561.png)
![[2-[(Z)-2-Methylene-3beta,5beta-bis(tert-butyldimethylsiloxy)cyclohexane-1-ylidene]ethyl]diphenylphosphine oxide](/img/structure/B3325562.png)

![tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3325585.png)